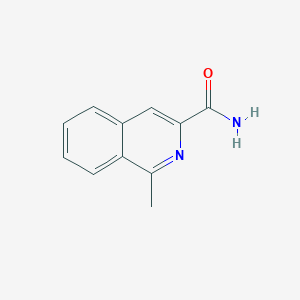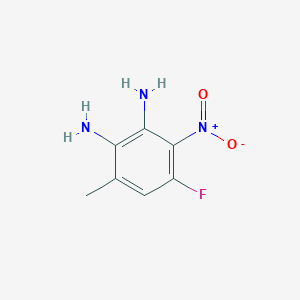
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is an aromatic compound with the molecular formula C7H8FN3O2 It is a derivative of benzene, characterized by the presence of fluoro, methyl, nitro, and diamine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine typically involves multiple steps:
Fluorination: The fluoro group can be introduced via a halogen exchange reaction, often using potassium fluoride.
Amination: The nitro group is then reduced to an amine using reducing agents like iron and hydrochloric acid.
Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Catalysts and reagents: are used in optimized quantities to maximize yield and minimize by-products.
Purification steps: such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Fluoro-6-methyl-3-aminobenzene-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-6-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine
- 4-Fluoro-2-methyl-1-nitrobenzene
- 4-Fluoronitrobenzene
Uniqueness
4-Fluoro-6-methyl-3-nitrobenzene-1,2-diamine is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The combination of fluoro, methyl, nitro, and diamine groups provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C7H8FN3O2 |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
4-fluoro-6-methyl-3-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C7H8FN3O2/c1-3-2-4(8)7(11(12)13)6(10)5(3)9/h2H,9-10H2,1H3 |
InChI Key |
UXSSXDQPOKWZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15070555.png)
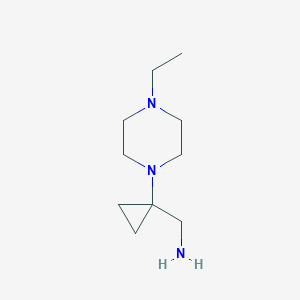
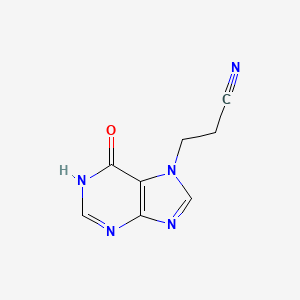
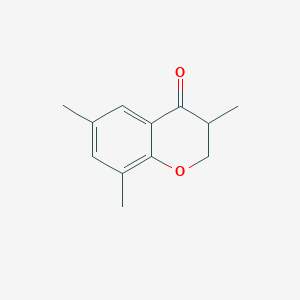
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
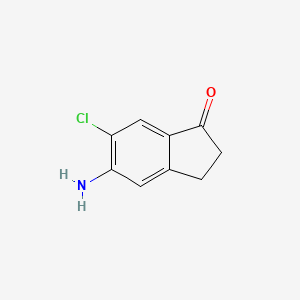
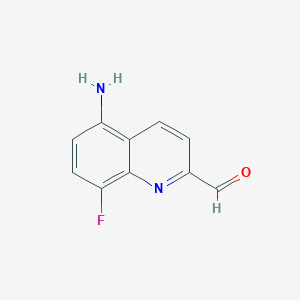
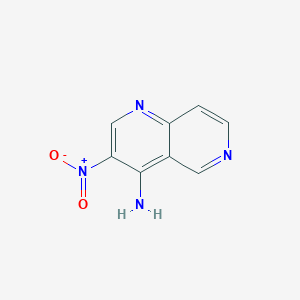
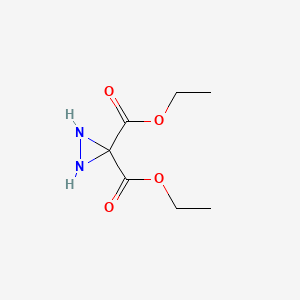
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
